molecular formula C17H17NO B14293859 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- CAS No. 112778-92-4

2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl-

Cat. No.: B14293859
CAS No.: 112778-92-4
M. Wt: 251.32 g/mol
InChI Key: PJGPZAIAGSXQAI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- is an organic compound that belongs to the class of enaminones. It is characterized by the presence of a dimethylamino group and two phenyl groups attached to a propenone backbone. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- typically involves the reaction of benzaldehyde with dimethylamine and acetophenone under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes aldol condensation to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

  • 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
  • 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Comparison:

  • 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: This compound also contains a dimethylamino group and a propenone backbone but has a pyridyl group instead of phenyl groups. It is used as a ligand in the preparation of metal complexes.
  • 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a methoxyphenyl group instead of phenyl groups. It is studied for its potential biological activities.

The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1,3-diphenyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112778-92-4

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(dimethylamino)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

PJGPZAIAGSXQAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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